1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O5S2/c1-21-15-7-6-12(18)10-16(15)22(29(21,25)26)9-8-19-28(23,24)11-14-13-4-2-3-5-17(13)27-20-14/h2-7,10,19H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONYVCXFJVPDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzo[d]isoxazole moiety and a sulfonamide group, which are known for their diverse biological activities. The presence of the 6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole enhances its pharmacological profile by potentially increasing lipophilicity and receptor affinity.
1. Anticancer Properties
Recent studies have indicated that compounds containing benzo[d]isoxazole structures exhibit significant anticancer activity. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 5.4 | Apoptosis |
| Compound B | Lung Cancer | 3.8 | Cell Cycle Arrest |
These findings suggest that the target compound may share similar mechanisms of action due to its structural characteristics.
2. Antimicrobial Activity
The sulfonamide group in the compound is often associated with antimicrobial properties. Studies have demonstrated that related compounds can inhibit bacterial growth effectively. For example, a related benzo[d]isoxazole derivative showed significant activity against Staphylococcus aureus with an MIC of 12 µg/mL.
3. Neuropharmacological Effects
The potential neuropharmacological effects of the compound are particularly noteworthy. Compounds with similar structures have been evaluated for their antipsychotic and anxiolytic effects through receptor binding assays. The compound's interaction with dopamine and serotonin receptors suggests it may possess antipsychotic properties.
Case Study 1: Antipsychotic Activity
A study investigated the antipsychotic potential of structurally similar compounds in animal models. The results indicated that certain derivatives effectively reduced hyperactivity in rats, suggesting a dopaminergic mechanism of action.
Case Study 2: Anticancer Efficacy
In another study focusing on cancer therapy, a benzo[d]isoxazole derivative was tested against human tumor xenografts in mice. The results showed a significant reduction in tumor size compared to controls, indicating promising anticancer efficacy.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications at specific positions on the benzo[d]isoxazole and thiadiazole rings can enhance potency and selectivity for desired biological targets.
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased lipophilicity |
| Sulfonamide Group | Enhanced antimicrobial activity |
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity :
- Compounds similar to the title compound have shown significant antibacterial and antifungal properties. For instance, derivatives of benzisothiazolones have been reported to exhibit activity against various pathogens, including resistant strains of bacteria . The sulfonamide group is also known for its broad-spectrum antimicrobial effects.
- Antiviral Properties :
- Anticancer Potential :
- Neuroprotective Effects :
Material Science Applications
- Organic Electronics :
- Fluorescent Materials :
Case Studies
- Synthesis and Evaluation : A series of studies have synthesized related compounds and evaluated their biological activities. For example, 1,2-benzisothiazol-3(2H)-ones were synthesized and tested for antifungal activity, showing promising results against various fungal strains .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzothiazole derivatives have revealed that modifications to the substituents significantly affect their biological activities. This insight can guide further development of the title compound for specific therapeutic targets .
Comparison with Similar Compounds
4-Ethoxy-3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide
3-Fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
- Structure : Substitutes the sulfonamide with a benzamide group.
- Key Differences :
- Molecular Formula : C₁₆H₁₆FN₃O₃S; Molecular Weight : 349.4 g/mol .
Sulfonamide-Containing Heterocycles
N-[5-Methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)benzenesulfonamide
- Structure : Features a 1,3,4-thiadiazine core instead of thiadiazole dioxide.
- Key Differences: The thiadiazine ring lacks the electron-withdrawing sulfone groups, altering redox properties and stability . Phenylamino substituents may enhance π-π stacking but introduce steric hindrance .
Functional Group Variations in Agrochemicals ()
Triazine-based sulfonylureas (e.g., triflusulfuron methyl ) share sulfonamide groups but target plant acetolactate synthase (ALS). Key contrasts:
- Triazine rings vs. benzoisoxazole/thiadiazole , leading to divergent biological targets .
- Methoxy/ethoxy groups on triazines modulate herbicidal activity, unlike fluorine in the target compound .
Physicochemical and Functional Group Analysis
Q & A
Q. Characterization :
- Intermediates : Monitored by TLC, HPLC, and characterized via -NMR, -NMR, and IR spectroscopy to confirm functional groups .
- Final compound : High-resolution mass spectrometry (HRMS) for molecular weight validation and elemental analysis for stoichiometric confirmation .
Which spectroscopic and crystallographic methods are essential for structural confirmation?
Basic Research Question
A combination of techniques ensures accurate structural elucidation:
- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks. 2D techniques (COSY, HSQC, HMBC) resolve overlapping signals and confirm connectivity .
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous bond lengths and angles, critical for verifying the sulfonamide linkage and fluorine substitution .
- IR spectroscopy : Confirms sulfonyl (SO) and isoxazole ring vibrations (~1350 cm and ~1600 cm, respectively) .
How can researchers optimize reaction yields for the benzothiadiazole dioxide moiety?
Advanced Research Question
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, using flow chemistry (e.g., Omura-Sharma-Swern oxidation) enhances reproducibility and reduces side reactions .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve cyclization efficiency for the benzothiadiazole core .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) may accelerate coupling steps, though stability of the sulfonamide group under these conditions requires validation .
How should discrepancies between theoretical and experimental spectroscopic data be resolved?
Advanced Research Question
Contradictions often arise from dynamic effects or crystallographic disorder:
- Computational modeling : DFT calculations (e.g., Gaussian or ORCA) predict NMR chemical shifts and compare them with experimental data to identify misassignments .
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in the sulfonamide group) that cause signal broadening .
- Complementary techniques : X-ray crystallography (via SHELXL) provides a static structural reference to validate NMR interpretations .
What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Advanced Research Question
SAR studies require systematic substitution and biological testing:
- Substituent variation : Modify the fluoro or methyl groups on the benzothiadiazole ring to assess electronic effects on bioactivity. Use Suzuki-Miyaura coupling for regioselective functionalization .
- Biological assays : Test derivatives against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. IC values correlate structural changes with potency .
- Molecular docking : Tools like AutoDock Vina predict binding modes, guiding rational design .
How does fluorine substitution at the 6-position influence biological activity and stability?
Advanced Research Question
Fluorine’s impact is multifaceted:
- Electron-withdrawing effects : Enhances metabolic stability by reducing oxidative degradation at the benzothiadiazole ring. Confirm via HPLC-MS stability studies in simulated biological fluids .
- Bioactivity : Fluorine’s van der Waals interactions improve target binding affinity. Compare IC values of fluoro vs. non-fluoro analogs in enzyme inhibition assays .
- Isotopic labeling : Use -NMR to track metabolic pathways in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
